Compound Description: 4-T-butylbenzoyl-3-allylthiourea is a compound belonging to the thiourea group and has exhibited cytotoxic activity. This compound has shown potential as an anti-breast cancer agent, specifically in breast cancer cases with HER-2 overexpression. In a study investigating its effects on MCF-7/HER-2 and MCF-7 breast cancer cells, 4-t-butylbenzoyl-3-allylthiourea showed higher anti-proliferative effect on MCF-7/HER-2 cells than MCF-7 cells.
Relevance: While not directly containing an oxazole ring, 4-t-butylbenzoyl-3-allylthiourea shares a crucial structural similarity with 2-(4-t-butylbenzoyl)oxazole: the 4-t-butylbenzoyl moiety. This shared moiety is likely responsible for the observed biological activity in both compounds, although targeting different pathways.
Compound Description: N-(4-tert-Butylbenzoyl)-2-hydroxy-1-naphthaldehyde hydrazone is a potent inhibitor of both the DNA polymerase and ribonuclease H (RNase H) activities of HIV-1 reverse transcriptase. It demonstrates a time-dependent inhibition of RNase H activity and immediate inhibition of RT polymerase activities. BBNH is proposed to bind to two sites on HIV-1 RT: the polymerase non-nucleoside inhibitor binding site and a potential second site in the RNase H domain. [, ] Furthermore, BBNH has been shown to destabilize the HIV-1 reverse transcriptase dimer, an effect potentially linked to its binding in the DNA polymerase domain.
Relevance: Although BBNH does not contain an oxazole ring, it shares the 4-tert-butylbenzoyl moiety with 2-(4-T-Butylbenzoyl)oxazole. This common structural feature may contribute to the biological activity observed in both compounds, even though they target different molecular targets. [, ]
Compound Description: This compound is a pyrazole oxime derivative with an oxazole moiety. It exhibited excellent insecticidal activity, demonstrating a 100% mortality rate against Oriental armyworm at a concentration of 100 μg/mL.
Relevance: This pyrazole oxime derivative is structurally related to 2-(4-T-Butylbenzoyl)oxazole through the presence of the oxazole ring. The variations in substituents on the oxazole ring and the presence of the pyrazole moiety differentiate the biological targets and activities of these two compounds.
Compound Description: This compound also belongs to the pyrazole oxime family containing an oxazole ring. It exhibited notable insecticidal properties against Oriental armyworm and Aphis medicaginis, achieving a 100% mortality rate against both at a concentration of 100 μg/mL. It also showed activity against Tetranychus cinnabarinus, with a 70% mortality rate at 500 μg/mL.
Relevance: Similar to the previous compound, this pyrazole oxime derivative is related to 2-(4-T-Butylbenzoyl)oxazole through the shared oxazole ring. Despite this similarity, the additional structural features and varying substituents lead to different biological targets and applications.
Reference:
2-Methoxy-estradiol
Compound Description: 2-Methoxy-estradiol is a well-studied anticancer agent. It is known for its strong antiproliferative activity and ability to induce apoptosis in cancer cells with relatively low promiscuity risk.
Relevance: Although structurally different from 2-(4-T-Butylbenzoyl)oxazole, 2-methoxy-estradiol is mentioned in the context of a study focusing on estradiol-based A-ring-fused oxazole derivatives. These novel derivatives are considered benzoxazole-steroid domain-integrated hybrids, sharing a common benzene structural motif. While 2-methoxy-estradiol itself does not contain a benzoxazole moiety, it serves as a reference compound for comparing the anticancer activity and properties of the newly synthesized estradiol-based oxazole derivatives. This study suggests that incorporating a benzoxazole ring into estradiol-based structures could potentially yield novel anticancer agents with improved properties.
Reference:
(E)-2-(4-fluorostyryl)benzo[d]oxazole (FSBO) and (E)-2-(2-(pyridin-4-yl)vinyl)benzo[d]oxazole (PVBO)
Compound Description: Both (E)-2-(4-fluorostyryl)benzo[d]oxazole (FSBO) and (E)-2-(2-(pyridin-4-yl)vinyl)benzo[d]oxazole (PVBO) are benzo[d]oxazole derivatives that display aggregation-caused quenching (ACQ) properties. When cocrystallized with 1,2,4,5-tetracyanobenzene (TCB), they form emissive cocrystals exhibiting aggregation-induced emission (AIE). The resulting cocrystals - yellow-emissive F/T (FSBO/TCB) and green-emissive P/T (PVBO/TCB) - display unique emission changes induced by solid-state molecular motions, making them applicable in information storage and dynamic anticounterfeiting.
Relevance: These compounds are directly related to 2-(4-T-Butylbenzoyl)oxazole as they all belong to the oxazole family. While FSBO and PVBO are benzo[d]oxazoles, 2-(4-T-Butylbenzoyl)oxazole is a simpler oxazole derivative. The presence of the benzofused ring system in FSBO and PVBO, along with their specific substitutions, contributes to their ACQ and AIE properties, differentiating them from 2-(4-T-Butylbenzoyl)oxazole.
Reference:
trans-2-(4-fluorostyryl)benzo[d]oxazole (t-FSBO) and trans-2-(2,4-difluorostyryl)benzo[d]oxazole (t-2FSBO)
Compound Description: trans-2-(4-fluorostyryl)benzo[d]oxazole (t-FSBO) and trans-2-(2,4-difluorostyryl)benzo[d]oxazole (t-2FSBO) are benzo[d]oxazole derivatives exhibiting aggregation-caused quenching (ACQ) characteristics in the solid-state. Upon UV irradiation, they undergo [2+2] cycloaddition, resulting in the formation of novel AIE luminogens. This ACQ-to-AIE transformation, a first of its kind achieved by UV irradiation, demonstrates the potential of non-conjugated molecules to be emissive. Additionally, the photoreaction products exhibit the photosalient effect, allowing for the creation of a macroscopic actuator capable of bending towards a UV light source.
Reference:
5′-O-(4-t-butylbenzoyl)uridine
Compound Description: 5′-O-(4-t-butylbenzoyl)uridine is a uridine derivative obtained through direct acylation of uridine with 4-t-butylbenzoyl chloride. This compound serves as a precursor for synthesizing various 2′,3′-di-O-acyl derivatives of uridine, each containing a wide range of functionalities within a single molecular framework.
Relevance: Although it lacks an oxazole ring, 5′-O-(4-t-butylbenzoyl)uridine shares the 4-t-butylbenzoyl moiety with 2-(4-T-Butylbenzoyl)oxazole. This structural similarity suggests a potential link in their chemical synthesis and reactivity despite their distinct chemical classes and functions.
Reference:
Various 4-t-butylbenzoyl uridine esters (4-15)
Compound Description: These are a series of uridine esters synthesized by incorporating different aliphatic and aromatic groups into the 5'-O-(4-t-butylbenzoyl)uridine structure. In vitro antimicrobial tests and PASS predictions indicate a higher antifungal potential compared to antibacterial activities. Molecular docking studies against lanosterol 14α-demethylase (CYP51A1), Aspergillus flavus (1R51), and SARS-CoV-2 main protease (7BQY) revealed significant binding affinities, suggesting potential as novel antifungal and COVID-19 drugs.
Relevance: While these uridine esters do not contain an oxazole ring, they share the 4-t-butylbenzoyl moiety with 2-(4-T-Butylbenzoyl)oxazole. This common element highlights a potential connection in their synthesis or chemical reactivity despite their different core structures and biological activities.
Compound Description: This compound is a novel synthetic derivative of Alsevirone, a steroidal anti-cancer agent. Alsevirone-NF exhibits significant cytotoxic activity against prostate cancer cell lines (PC3, 22rv1, and DU-145) and demonstrates a more substantial reduction of testosterone level in gonadectomized mice compared to Abiraterone, a currently used drug for prostate cancer.
Relevance: This compound is structurally related to 2-(4-T-Butylbenzoyl)oxazole through the shared presence of an oxazole ring. The steroid core and oleate side chain in Alsevirone-NF contribute to its unique anticancer activity and testosterone inhibitory effects, distinguishing it from 2-(4-T-Butylbenzoyl)oxazole.
Reference:
t-Butyl 5-alkyl-2-methyloxazole-4-carboxylate
Compound Description: This compound is formed by the dehydrobromination of t-butyl 2-acetylamino-3-bromo-2-alkenoate upon treatment with triethylamine.
Relevance: This compound is structurally related to 2-(4-T-Butylbenzoyl)oxazole through the common oxazole ring. While both compounds contain an oxazole ring, the presence of the carboxylate group at the 4-position and alkyl substituent at the 5-position in t-butyl 5-alkyl-2-methyloxazole-4-carboxylate distinguishes it from 2-(4-T-Butylbenzoyl)oxazole.
Compound Description: This isoxazole derivative undergoes a novel base-catalysed ring transformation upon treatment with a base, resulting in the formation of 4-cyano-5-methyloxazol-2-ylacetic acid.
Relevance: Although this compound is an isoxazole derivative, its conversion to an oxazole derivative through a Beckmann rearrangement highlights the close relationship between isoxazole and oxazole ring systems. This connection indirectly relates it to 2-(4-T-Butylbenzoyl)oxazole, which contains an oxazole ring.
Compound Description: These compounds are a series of naphtho[1,2-d]oxazole derivatives synthesized from 1-amino-2-naphthol hydrochloride and various substituted aromatic aldehydes. These derivatives are structurally diverse due to the variety of substituents on the phenyl ring attached to the oxazole moiety.
Reference:
2-Phenylpyrazolones
Compound Description: Phenylpyrazolones are a class of compounds with known activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. Previous research identified 2-isopropyl-5-(4-methoxy-3-(pyridin-3-yl)phenyl)-4,4-dimethyl-2,4-dihydro-3H-pyrazol-3-one (NPD-0227) as a potent inhibitor of T. cruzi. Further investigations aimed to explore modifications to the phenyldihydropyrazolone scaffold to enhance its activity.
Relevance: While phenylpyrazolones do not contain an oxazole ring, this study explored replacing the pyrazolone moiety with various bioisosteres, including oxazole and oxadiazole rings. This exploration suggests a potential connection in activity and function between the pyrazolone ring and oxazole ring systems. Although 2-(4-T-Butylbenzoyl)oxazole itself is not discussed in this study, it serves as a representative of the oxazole class of compounds and highlights the potential for exploring oxazole-containing analogs of phenylpyrazolones for anti-T. cruzi activity.
Reference:
2-Aminobenzoxazole-Estradiol Chimeras
Compound Description: These are a series of novel estradiol-based A-ring-fused oxazole derivatives designed as benzoxazole-steroid domain-integrated hybrids. These compounds exhibit promising anticancer activity, particularly the 2-(4-ethylpiperazin-1-yl)oxazole derivative. This specific derivative shows strong anticancer activity and induces apoptosis in cancer cells with relatively low promiscuity risk, similar to the structurally related anticancer agent, 2-methoxy-estradiol.
Relevance: These compounds are structurally related to 2-(4-T-Butylbenzoyl)oxazole through their shared oxazole ring structure. Although the specific oxazole ring in these chimeras is part of a benzoxazole moiety fused to an estradiol scaffold, the presence of the oxazole ring highlights a common structural feature and potential connection in terms of chemical reactivity or biological activity.
Reference:
Relevance: While appzox is directly related to 2-(4-T-Butylbenzoyl)oxazole by sharing the oxazole ring, the inclusion of appzth, its thiazole analogue, emphasizes the close relationship between oxazole and thiazole heterocycles. Their similar properties and applications in this sensing system highlight the potential for replacing oxazole with thiazole in other chemical contexts, potentially leading to similar or improved properties.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
An amino acid formed in vivo by the degradation of dihydrouracil and carnosine. Since neuronal uptake and neuronal receptor sensitivity to beta-alanine have been demonstrated, the compound may be a false transmitter replacing GAMMA-AMINOBUTYRIC ACID. A rare genetic disorder, hyper-beta-alaninemia, has been reported.